molecular formula C13H17FN2O B3058710 N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide CAS No. 912770-90-2

N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide

Cat. No.: B3058710
CAS No.: 912770-90-2
M. Wt: 236.28 g/mol
InChI Key: STNDSBDLQFJPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compounds I found are "[1-(aminomethyl)cyclopentyl]methanol hydrochloride" and "N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine" . These compounds have similar structures to the one you’re asking about, but they lack the benzamide group.


Molecular Structure Analysis

The molecular structure of a compound similar to “N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide”, namely “N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine”, has a molecular formula of C8H18N2 .

Scientific Research Applications

Neuroleptic Activity

  • The research has synthesized and evaluated benzamides, including N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide derivatives, for their potential neuroleptic (antipsychotic) activity. These compounds have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential in treating psychosis with fewer side effects (Iwanami et al., 1981).

Anticonvulsant Activity

  • The benzamide derivatives have been found effective as anticonvulsants in several animal models. The modification in their structure to prevent metabolic N-acetylation resulted in compounds with high plasma concentrations of the parent drug, which significantly potentiated the effects of hexobarbital-induced sleeping time, indicating their potential as potent anticonvulsants (Robertson et al., 1987).

Antipsychotic Activity

  • Certain benzamides have been synthesized and evaluated for their binding affinity to dopamine receptors and their potential antipsychotic activity. This research indicated that structural modifications in benzamides could significantly affect their affinity for dopamine receptors and their antipsychotic effectiveness (Ohmori et al., 1996).

Tumor Imaging with PET

  • Fluorinated analogues of this compound have been radiolabeled and evaluated as potential radiopharmaceuticals for tumor imaging via positron emission tomography (PET). These compounds have demonstrated promising results in preclinical studies, indicating their potential in neoplasm detection and imaging (McConathy et al., 2002).

Melanoma Imaging and Therapy

  • Radioiodinated benzamide derivatives, including the mentioned compound, have been used for melanoma imaging and show potential for radionuclide therapy due to their high melanoma uptake and slow clearance rates (Eisenhut et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, “1-(Z-Amino)-1-(aminomethyl)cyclopentane hydrochloride”, indicates that it causes serious eye damage .

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7,9,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNDSBDLQFJPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587553
Record name N-[1-(Aminomethyl)cyclopentyl]-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-90-2
Record name N-[1-(Aminomethyl)cyclopentyl]-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide
Reactant of Route 2
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide
Reactant of Route 3
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide
Reactant of Route 4
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide
Reactant of Route 5
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide
Reactant of Route 6
Reactant of Route 6
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.